5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid
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Overview
Description
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a sulfonic acid group, a methyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid typically involves the reaction of salicylic acid with hydroxymethyl phthalimide in the presence of ethanol and concentrated hydrochloric acid. The mixture is refluxed for about four hours, cooled, and the precipitates are separated, dried, and crystallized with acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a range of functionalized compounds.
Scientific Research Applications
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can inhibit the catalytic activity of various enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanenitrile
- 5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonic acid group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13NO5S |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H13NO5S/c1-10-6-7-11(8-14(10)23(20,21)22)9-17-15(18)12-4-2-3-5-13(12)16(17)19/h2-8H,9H2,1H3,(H,20,21,22) |
InChI Key |
RUVWFMXGYZDUNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)O |
Origin of Product |
United States |
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